Coumarin 510

Description

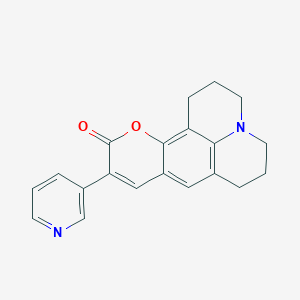

Coumarin 510 (C₂₀H₁₈N₂O₂) is a synthetic coumarin derivative widely utilized in optoelectronic applications, particularly in dye-sensitized solar cells (DSCs) and dye lasers . Its molecular structure features substitutions at the 3-, 4-, and 7-positions of the coumarin core, which are critical for its optoelectronic performance. The 7-position typically hosts an electron-donating group (e.g., diethylamino), while the 3- and 4-positions may incorporate electron-withdrawing substituents (e.g., cyano or ester groups). These structural attributes enable strong intramolecular charge transfer (ICT), resulting in high molar extinction coefficients and tunable absorption/emission wavelengths .

Properties

IUPAC Name |

5-pyridin-3-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-20-17(14-4-1-7-21-12-14)11-15-10-13-5-2-8-22-9-3-6-16(18(13)22)19(15)24-20/h1,4,7,10-12H,2-3,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEAIIVRKIVRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=CN=CC=C5)CCCN3C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin 510 typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, where aldehydes react with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of metal-based catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Photochemical Reactions

Under UV/visible light, Coumarin 510 undergoes electron transfer and radical cyclization (Figure 1) :

-

Visible light-mediated cyclization :

| Photoproperty | Value (λ in nm) | Solvent | Reference |

|---|---|---|---|

| Absorption maximum (S₀→S₁) | 412–418 | THF/CH₃CN | |

| Fluorescence emission | 510–536 | EtOH | |

| Quantum yield (ϕ) | 0.65–0.82 | DMSO |

Mechanistic insight: Photoexcitation induces a charge-separated state , enabling radical anion formation and subsequent C–C bond formation .

Metal Ion Interactions

This compound acts as a chemosensor for Cu²⁺ and Hg²⁺ via chelation-enhanced quenching (CHEQ) :

| Metal Ion | Absorption Shift (Δλ) | Detection Limit (ppb) | Binding Stoichiometry |

|---|---|---|---|

| Cu²⁺ | 460 → 510 nm | 4.0 | 1:1 |

| Hg²⁺ | 460 → 485 nm | 6.2 | 1:1 |

-

Mechanism : Coordination through the pyridyl nitrogen and lactone oxygen induces structural distortion, quenching fluorescence .

-

Applications : Real-time monitoring of heavy metals in environmental and biological systems .

Redox Reactions

Electrochemical oxidation of this compound generates stable radical cations (Figure 2) :

-

Conditions : 3 V potential in CH₃CN/TBAPF₆.

-

Evidence : ESR signal at g = 2.003 confirms delocalized radicals .

-

Outcome : Reversible optical switching between neutral and oxidized states (absorbance at 850 nm) .

| Redox State | Absorption Peak (nm) | Lifetime (μs) |

|---|---|---|

| Neutral | 418 | N/A |

| Radical cation | 350, 850 | >300 |

Enzyme Interactions

This compound inhibits serine proteases (e.g., human leukocyte elastase) via acylation (Figure 3) :

Thermal Stability

Decomposition occurs above 165°C, with a melting point of 163–167°C . Pyrolysis products include CO₂ and aromatic fragments, confirmed by TGA-MS.

Scientific Research Applications

Chemical Properties and Structure

Coumarin 510 (C20H18N2O2) is characterized by its distinct molecular structure, which contributes to its optoelectronic properties. The compound exhibits strong fluorescence, making it suitable for various applications such as fluorescent probes and dyes.

Applications in Chemistry

Fluorescent Probes:

this compound is widely utilized as a fluorescent probe in analytical chemistry. Its fluorescence properties allow for sensitive detection of various analytes. For example, it has been used for the detection of metal ions such as Cu²⁺, showcasing its effectiveness in environmental monitoring and biological assays .

Dye-Sensitized Solar Cells (DSCs):

The compound has been investigated for use in dye-sensitized solar cells due to its ability to absorb light and convert it into electrical energy efficiently. Research indicates that coumarin derivatives can enhance the performance of DSCs through their unique absorption characteristics .

Dye Lasers:

this compound is also employed in dye lasers, where it serves as a laser dye due to its favorable lasing properties. The compound's ability to produce a wide range of wavelengths makes it valuable for various photonic applications .

Biological Applications

Cell Imaging:

In biological research, this compound is used for cell imaging due to its fluorescent properties. It can be utilized to label cells for tracking and visualization under fluorescence microscopy. This application is crucial in studies involving cellular processes and interactions .

Enzyme Substrates:

The compound serves as a substrate for detecting enzymatic activity in biological assays. For instance, derivatives of coumarin are used in assays to measure enzyme activity based on fluorescence intensity changes upon substrate conversion .

Material Science Applications

Optoelectronic Devices:

this compound's optoelectronic properties make it suitable for incorporation into organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently contributes to advancements in display technologies .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Fluorescent probes | High sensitivity for analyte detection |

| Chemistry | Dye-sensitized solar cells | Enhanced energy conversion efficiency |

| Chemistry | Dye lasers | Wide range of lasing wavelengths |

| Biology | Cell imaging | Effective tracking and visualization |

| Biology | Enzyme substrates | Quantitative measurement of enzyme activity |

| Material Science | OLEDs | Efficient light emission |

Case Studies

Case Study 1: Detection of Cu²⁺ Ions

A study demonstrated the use of this compound as a selective fluorescent probe for the detection of Cu²⁺ ions in aqueous solutions. The probe exhibited significant fluorescence enhancement upon binding with Cu²⁺, allowing for sensitive detection even at low concentrations .

Case Study 2: Performance in Dye-Sensitized Solar Cells

Research highlighted the incorporation of coumarin derivatives into DSCs, showing improved efficiency compared to traditional dyes. This compound's absorption characteristics were optimized through structural modifications, leading to enhanced photovoltaic performance .

Mechanism of Action

The mechanism of action of Coumarin 510 involves its ability to interact with various molecular targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions facilitate its binding to specific targets, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Coumarin 510 belongs to a family of coumarin dyes optimized for optoelectronic applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Optoelectronic Properties of this compound and Analogs

| Compound | Structural Formula | Key Substituents | UV-vis λₐbs (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₂₀H₁₈N₂O₂ | 7-(Diethylamino), 3-cyano, 4-methyl | ~460–480 | ~50,000–60,000 | DSCs, Lasers |

| Coumarin 487 | C₁₉H₂₃NO₂ | 7-(Diethylamino), 4-trifluoromethyl | ~450–465 | ~45,000–55,000 | Lasers, Fluorescent Probes |

| Coumarin 498 | C₁₆H₁₇NO₄S | 7-Methoxy, 4-sulfonyl | ~430–445 | ~35,000–40,000 | Bioimaging, Sensors |

| Coumarin 525 | C₂₂H₁₈N₂O₃ | 7-(Dimethylamino), 3-nitro | ~485–500 | ~55,000–65,000 | DSCs, Nonlinear Optics |

Key Findings:

Substitution Patterns: Electron-Donating Groups (EDGs): this compound’s 7-diethylamino group enhances ICT efficiency, similar to Coumarin 487 and 525. However, Coumarin 498’s 7-methoxy group is less electron-donating, leading to a blue-shifted absorption (~430–445 nm vs. 460–480 nm for this compound) . Electron-Withdrawing Groups (EWGs): The 3-cyano group in this compound stabilizes the excited state more effectively than Coumarin 525’s 3-nitro group, which introduces steric hindrance, slightly reducing ε values .

Optoelectronic Performance: this compound exhibits a balance between absorption wavelength (λₐbs ~460–480 nm) and ε (~50,000–60,000), outperforming Coumarin 498 in solar cell applications due to broader light-harvesting capabilities . Coumarin 525’s stronger EDG (dimethylamino) and EWG (nitro) synergize to achieve the longest λₐbs (~485–500 nm), but its ε is comparable to this compound, suggesting similar charge-transfer efficiency .

Intramolecular Charge Transfer (ICT): Substituents aligned with the ICT axis (e.g., 7-diethylamino and 3-cyano in this compound) maximize ε by promoting unidirectional electron flow. In contrast, non-aligned groups (e.g., 4-sulfonyl in Coumarin 498) reduce ε by 20–30% .

Comparison with Functionally Similar Compounds

Coumarin derivatives with overlapping applications but divergent structures include:

Table 2: Functional Comparison with Non-Coumarin Dyes

| Compound | Class | λₐbs (nm) | ε (M⁻¹cm⁻¹) | Advantages Over this compound | Limitations vs. This compound |

|---|---|---|---|---|---|

| Rhodamine B | Xanthene | ~550 | ~100,000 | Higher ε, broader emission | Photobleaching, toxicity |

| Fluorescein | Xanthene | ~490 | ~80,000 | Water solubility, biocompatibility | pH sensitivity, lower thermal stability |

| Indocyanine Green | Cyanin | ~800 | ~200,000 | Near-infrared absorption for deep-tissue imaging | Poor solubility, high cost |

Key Insights:

- Trade-offs in Optoelectronic Properties : While Rhodamine B and Fluorescein outperform this compound in ε, they suffer from photodegradation and environmental sensitivity. This compound’s stability in organic solvents makes it preferable for DSCs .

- Niche Applications : Indocyanine Green’s near-infrared absorption is unmatched by coumarins, but this compound remains superior in visible-light applications due to its synthetic versatility and cost-effectiveness .

Biological Activity

Coumarin 510 is a synthetic derivative of coumarin, which is a naturally occurring compound found in various plants. This compound has gained attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as 7-hydroxy-4-methylcoumarin, is characterized by its hydroxyl and methyl substituents on the coumarin scaffold. The structure can be represented as follows:

Antioxidant Activity

Coumarin derivatives have been extensively studied for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. A study evaluated its ability to inhibit lipid peroxidation and found that it effectively reduces oxidative stress in cellular models.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) |

|---|---|

| Lipid Peroxidation | 0.11 |

| DPPH Scavenging | 3.33 |

| Hydroxyl Radical Scavenging | 7.12 |

These results suggest that this compound can protect cellular membranes from oxidative damage, making it a potential candidate for therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that this compound induces apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation.

Case Study: Inhibition of Prostate Cancer Cells

In a study involving prostate cancer cell lines (PC3 and DU145), this compound showed significant cytotoxic effects with IC50 values ranging from 18.97 to 32.01 µg/mL over different time points (24h, 48h, and 72h). The mechanism was attributed to the induction of chromatin condensation and DNA damage, leading to cell cycle arrest at the G0/G1 phase .

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| PC3 | 32.01 | 25.47 | 18.97 |

| DU145 | 35.22 | 27.84 | 19.52 |

Antimicrobial Activity

Coumarin derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. In vitro studies have indicated that it exhibits inhibitory effects against both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Efficacy of Coumarin Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <50 µg/mL |

| Escherichia coli | <100 µg/mL |

These findings highlight the potential use of this compound as an antimicrobial agent .

Q & A

Q. What are the key photophysical properties of Coumarin 510, and how are they experimentally characterized?

this compound’s photophysical properties (e.g., absorption/emission spectra, quantum yield, Stokes shift) are typically characterized using UV-Vis spectroscopy, fluorescence spectroscopy, and time-resolved fluorescence decay analysis. For reproducibility:

- UV-Vis Spectroscopy : Measure absorption in solvents of varying polarity (e.g., ethanol, dimethyl sulfoxide) at concentrations ≤10⁻⁵ M to avoid aggregation effects .

- Fluorescence Quantum Yield : Use a reference fluorophore (e.g., quinine sulfate) for comparative analysis, ensuring excitation wavelengths match the compound’s absorption maxima .

- Data Validation : Cross-reference results with published datasets from peer-reviewed repositories (e.g., PubChem, SciFinder) to confirm consistency .

Q. What solvent systems are optimal for studying this compound’s stability in spectroscopic applications?

Polar aprotic solvents (e.g., acetonitrile, DMSO) minimize solvent-solute interactions that could alter emission profiles.

- Methodological Tip : Conduct accelerated stability tests by exposing solutions to controlled light/heat and monitoring spectral shifts via HPLC or fluorescence lifetime measurements .

- Contradiction Note : Some studies report anomalous fluorescence quenching in chlorinated solvents (e.g., dichloromethane), necessitating pre-experiment solvent screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across studies?

Discrepancies often arise from variations in instrument calibration, solvent purity, or sample preparation. To mitigate:

- Standardize Protocols : Adopt IUPAC guidelines for fluorescence measurements, including instrument-specific correction factors (e.g., integrating sphere setups for absolute quantum yield determination) .

- Control Experiments : Compare results with a secondary method, such as transient absorption spectroscopy, to validate quantum yield calculations .

- Data Transparency : Publish raw datasets, including excitation source details and solvent batch information, to enable cross-lab reproducibility .

Q. What strategies are effective for designing this compound-based sensors with improved selectivity in complex biological matrices?

Sensor design requires balancing photostability, solubility, and target affinity.

- Experimental Workflow :

Functionalization : Introduce hydrophilic groups (e.g., sulfonate) to enhance aqueous solubility while retaining emission intensity .

Selectivity Testing : Perform competitive binding assays with structurally similar biomolecules (e.g., serum albumin) to identify interference .

In Silico Modeling : Use density functional theory (DFT) to predict binding energies and optimize sensor-target interactions before synthesis .

- Contradiction Management : Address false-positive signals by incorporating reference probes or ratiometric measurement techniques .

Q. How should researchers approach synthesizing this compound derivatives with tunable emission wavelengths for multiphoton microscopy?

Derivative synthesis involves modifying the coumarin core’s electron-donor/acceptor groups.

- Methodological Steps :

Core Modification : Replace the 7-diethylamino group with stronger electron donors (e.g., julolidine) to redshift emission .

Two-Photon Cross-Section Optimization : Screen derivatives using z-scan techniques to assess nonlinear optical properties .

Biological Compatibility : Validate cytotoxicity and cellular uptake efficiency in live-cell imaging models, using non-functionalized this compound as a control .

Data Management and Reproducibility

Q. What are the best practices for documenting this compound experimental parameters to ensure reproducibility?

- Lab Notebooks : Record solvent batch numbers, instrument calibration dates, and ambient conditions (e.g., temperature, humidity) .

- Metadata Templates : Use standardized templates (e.g., ISA-Tab) to annotate datasets with experimental variables .

- Public Archiving : Deposit spectral data in repositories like Zenodo or Figshare with CC-BY licenses to facilitate reuse .

Q. How can researchers address the lack of standardized spectral data for this compound in non-polar solvents?

- Collaborative Studies : Initiate multi-lab validation projects to generate consensus datasets, adhering to protocols like ASTM E388 for fluorescence calibration .

- Machine Learning : Train models on existing spectral libraries to predict missing data points, followed by experimental verification .

Interdisciplinary Applications

Q. What experimental controls are critical when applying this compound in environmental toxicity studies?

- Negative Controls : Include solvent-only and light-exposed samples to differentiate photodegradation products from analyte effects .

- Positive Controls : Use known phototoxic agents (e.g., methylene blue) to benchmark toxicity thresholds .

- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.